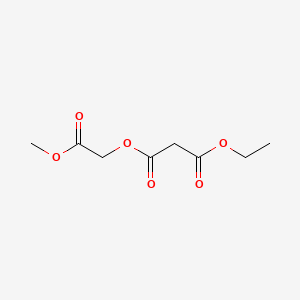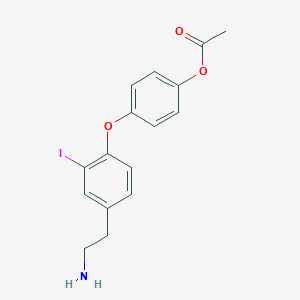
O-Acetyl-3-iodothyronamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Acetyl-3-iodothyronamine is a derivative of 3-iodothyronamine, a metabolite of thyroid hormone. This compound is part of the thyronamine family, which includes various metabolites that have distinct biological effects compared to their parent thyroid hormones . This compound is formed through the acetylation of 3-iodothyronamine and has been studied for its potential biological and metabolic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl-3-iodothyronamine typically involves the acetylation of 3-iodothyronamine. This can be achieved by reacting 3-iodothyronamine with acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
O-Acetyl-3-iodothyronamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of iodothyroacetic acid derivatives.
Reduction: Formation of deiodinated thyronamine derivatives.
Substitution: Formation of azido or cyano derivatives of thyronamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the reactivity and stability of acetylated thyronamines.
Biology: Investigated for its role in metabolic regulation and thermogenesis.
Medicine: Explored for potential therapeutic applications in metabolic disorders and obesity.
Industry: Potential use in the development of novel pharmaceuticals targeting thyroid hormone pathways.
Wirkmechanismus
O-Acetyl-3-iodothyronamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptors (TAARs) and adrenergic receptors . These interactions can modulate neurotransmitter release and influence metabolic processes . The compound’s effects on thermogenesis and metabolism are thought to be mediated through these receptor pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodothyronamine: The parent compound, known for its distinct metabolic effects.
3,5-Diiodo-L-thyronine: Another thyroid hormone metabolite with unique biological activities.
Reverse T3 (rT3): An inactive form of triiodothyronine that can influence thyroid hormone metabolism.
Triiodothyroacetic acid (Triac): A metabolite with potential therapeutic applications in thyroid disorders.
Tetraiodothyroacetic acid (Tetrac): Another thyroid hormone derivative with distinct biological effects.
Uniqueness
O-Acetyl-3-iodothyronamine is unique due to its acetylation, which may influence its stability, reactivity, and biological activity compared to other thyronamines . This modification can affect its interaction with molecular targets and its overall metabolic effects .
Eigenschaften
Molekularformel |
C16H16INO3 |
|---|---|
Molekulargewicht |
397.21 g/mol |
IUPAC-Name |
[4-[4-(2-aminoethyl)-2-iodophenoxy]phenyl] acetate |
InChI |
InChI=1S/C16H16INO3/c1-11(19)20-13-3-5-14(6-4-13)21-16-7-2-12(8-9-18)10-15(16)17/h2-7,10H,8-9,18H2,1H3 |
InChI-Schlüssel |
XSBZNFVXOCOOPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
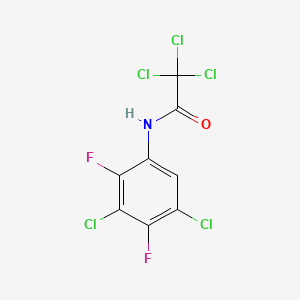
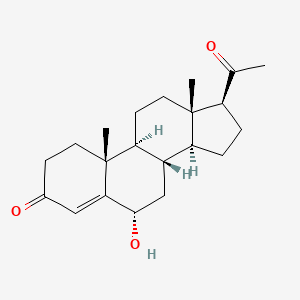
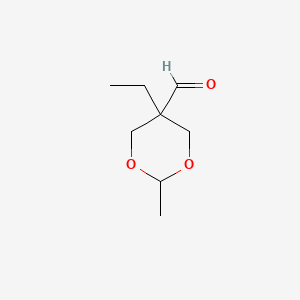
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
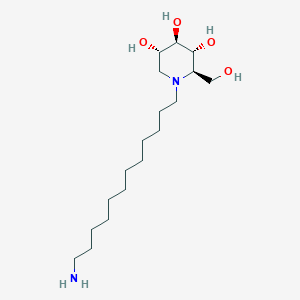

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
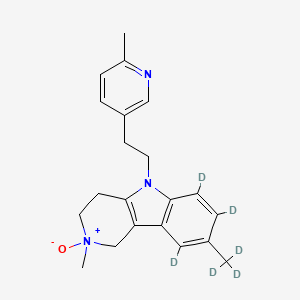
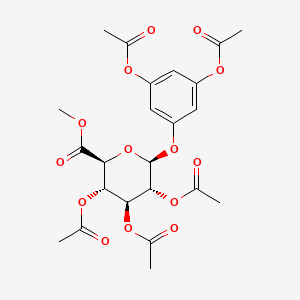
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
